4-Propyl-1H-indole-5,6-diol
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Overview
Description
4-Propyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Propyl-1H-indole-5,6-diol can be achieved through various synthetic routesThis can be done using a combination of cycloaddition reactions and subsequent functional group modifications . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
4-Propyl-1H-indole-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Propyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
4-Propyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-7-4-5-12-9(7)6-10(13)11(8)14/h4-6,12-14H,2-3H2,1H3 |
InChI Key |
PLNJERDBRVLEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CNC2=CC(=C1O)O |
Origin of Product |
United States |
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